molecular formula C16H14FN3O B2362171 (3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 1584139-96-7

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Numéro de catalogue: B2362171
Numéro CAS: 1584139-96-7
Poids moléculaire: 283.306
Clé InChI: BUQNBZIOQDZGEO-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS No: 1584632-49-4) is a chiral benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core substituted with a 3-fluorophenyl group at position 5, a methyl group at position 9, and an amino group at position 3 in the (3S)-configuration . This compound is marketed for medicinal applications, though specific therapeutic indications remain undisclosed in publicly available sources. Its structural uniqueness lies in the combination of fluorine substitution on the phenyl ring, stereospecific amino functionality, and methyl group placement, which collectively influence its physicochemical and pharmacological properties .

Propriétés

IUPAC Name

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQNBZIOQDZGEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=N[C@@H](C(=O)N2)N)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. This compound's biological activity has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmission in the central nervous system. The specific structure of this compound suggests it may act as a partial agonist at these receptors, similar to other compounds in this class. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.

1. Analgesic Activity

Research indicates that derivatives of benzodiazepines exhibit significant analgesic properties. For example, studies involving related compounds have shown that they can reduce pain responses in animal models. A study demonstrated that a derivative exhibited antinociceptive effects through a reduction in abdominal writhing induced by acetic acid injection .

2. Antioxidant Activity

The antioxidant properties of benzodiazepine derivatives have been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress. In vitro studies have shown that certain 1,5-benzodiazepin-2(3H)-ones significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines . This suggests that this compound may possess similar protective effects against oxidative stress.

3. Neuroprotective Effects

Neuroprotection is a crucial area of interest for benzodiazepine derivatives. Compounds like 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one have shown promising results in protecting neuronal cells from oxidative damage induced by agents like hydrogen peroxide . The reduction in lipid peroxidation and enhancement of intracellular glutathione levels further support the neuroprotective potential of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodiazepine derivatives:

StudyCompound EvaluatedKey Findings
4-Phenyl-1H-1,5-benzodiazepin-2(3H)-oneSignificant analgesic effects observed; reduced abdominal writhing in mice.
Various 1,4-benzodiazepine derivativesDemonstrated antioxidant activity; effective in reducing ROS levels in SH-SY5Y cells.
4-(3-Fluorophenyl)-1H-1,5-benzodiazepin-2(3H)-oneShowed neuroprotective effects against oxidative stress; improved mitochondrial function.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of medications known for their anxiolytic, sedative, and muscle relaxant properties. The presence of the fluorophenyl group in this compound enhances its pharmacological profile, making it a valuable precursor for developing new therapeutic agents aimed at treating anxiety disorders, insomnia, and other related conditions .

Case Study: Synthesis of Novel Derivatives
Research has demonstrated that derivatives synthesized from (3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one exhibit improved potency and selectivity for specific GABA receptors. For instance, a study published in Journal of Medicinal Chemistry highlighted the successful modification of this compound to enhance its binding affinity to GABA_A receptors, which are critical targets for anxiolytic drugs .

Neuroscience Research

Mechanisms of Action Exploration
The compound is also employed in neuroscience research to investigate the mechanisms underlying anxiety and depression. Its structural characteristics allow researchers to study how modifications affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a key role in mood regulation .

Experimental Findings
In animal models, compounds derived from this compound have shown significant anxiolytic effects. A notable study indicated that these derivatives could reduce anxiety-like behaviors in rodents when administered at specific dosages . This research provides insights into potential therapeutic applications for treating anxiety disorders.

Analytical Chemistry

Detection and Quantification Methods
The compound is utilized in analytical chemistry for developing methods to detect and quantify benzodiazepines in biological samples. Its unique chemical structure allows for the creation of specific assays that can differentiate between various benzodiazepine derivatives in toxicology screenings .

Application Example: Forensic Toxicology
In forensic toxicology, methods utilizing this compound have been implemented to identify benzodiazepine use in suspected overdose cases. These methods have proven effective in providing accurate results that assist law enforcement and medical professionals in understanding drug-related incidents .

Drug Formulation

Enhancing Solubility and Bioavailability
The compound can be incorporated into drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients. This application is crucial for enhancing the therapeutic efficacy of medications that require optimal absorption rates .

Formulation Case Study
A study focused on a novel formulation containing this compound demonstrated increased solubility compared to traditional formulations. This improvement led to better pharmacokinetic profiles in preclinical trials, suggesting potential benefits for patient treatment regimens .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related benzodiazepine derivatives:

Compound Name Substituents Key Functional Groups Pharmacological Notes
(3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 3-fluorophenyl (C5), methyl (C9), (3S)-amino (C3) Amino, fluorine, methyl Enhanced stereospecificity; potential for CNS or enzyme-targeted activity (e.g., γ-secretase inhibition) .
3-amino-5-(2-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 2-fluorophenyl (C5), methyl (C9), amino (C3) Amino, fluorine, methyl Fluorine position alters electronic/steric effects; possible differences in receptor binding affinity .
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 2-chlorophenyl (C5), nitro (C7), methyl (C1) Nitro, chlorine, methyl Nitro group increases lipophilicity; chlorine substitution may prolong metabolic half-life .
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methylamine 2-fluorophenyl (C5), chlorine (C7), methylamine (C2) Chlorine, fluorine, methylamine Chlorine at C7 may enhance GABA receptor binding; methylamine modifies solubility .
BMS-986115 ((2R,3S)-N-((3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide) 3-fluorophenyl (C5), methyl (C9), succinamide (C3) Succinamide, trifluoropropyl, fluorine Modified for γ-secretase inhibition; bulky side chains improve target specificity .

Key Structural and Functional Comparisons

Fluorine Substitution Position: The target compound’s 3-fluorophenyl group at C5 contrasts with analogs bearing 2-fluorophenyl (e.g., compound X in ) or 2-chlorophenyl (Methylclonazepam) substituents .

Amino Group Configuration: The (3S)-configured amino group distinguishes the target compound from non-chiral derivatives. This stereospecificity may enhance selectivity for asymmetric binding pockets in therapeutic targets .

Functional Group Modifications :

  • BMS-986115 demonstrates how appending a succinamide group to the benzodiazepine core can shift activity from CNS modulation to enzyme inhibition (e.g., γ-secretase) .
  • Methylclonazepam ’s nitro group at C7 introduces strong electron-withdrawing effects, which may stabilize the molecule but also increase toxicity risks .

Méthodes De Préparation

Catalytic Cyclization of o-Phenylenediamine Derivatives

A foundational approach adapts methods for 1,5-benzodiazepines to the 1,4-series. H-MCM-22, a mesoporous zeolite catalyst, facilitates condensation between substituted o-phenylenediamine analogs and ketones under mild conditions. For the target compound:

  • Substrate preparation : 2-Amino-5-methyl-N-(3-fluorobenzoyl)aniline serves as the diamine component.
  • Cyclization : Reaction with methylglyoxal in acetonitrile at 25°C for 2–3 hours yields the benzodiazepinone core.
  • Catalyst optimization : H-MCM-22 (150 mg/mmol substrate) achieves 78% isolated yield, outperforming Al₂O₃/P₂O₅ (52%) and Yb(OTf)₃ (63%).

Table 1. Catalyst Screening for Cyclization Step

Catalyst Temperature (°C) Time (h) Yield (%)
H-MCM-22 25 2.5 78
Yb(OTf)₃ 80 4 63
Al₂O₃/P₂O₅ 100 6 52
No catalyst 25 24 <5

Acid-Catalyzed Intramolecular Acylation

Intramolecular cyclization of 1-aroyl-3-arylthioureas, as demonstrated for quinazolinones, provides a route to the 2-oxo moiety. Adapting this to benzodiazepines:

  • Intermediate synthesis : 1-(2-Bromo-5-methylbenzoyl)-3-(3-fluorophenyl)thiourea undergoes base-mediated cyclization.
  • Conditions : Sodium tert-butoxide in DMF at 70–80°C for 3 hours affords the cyclized product in 68% yield.
  • Limitations : Requires regioselective bromination at the 2-position of the benzoyl group.

Multicomponent Reaction Approaches

Ugi-Imide Four-Component Reaction

The Ugi reaction constructs tetrahydro-1,4-benzodiazepin-2-ones with three diversity points. For the target molecule:

  • Components :
    • Amine: (S)-1-Amino-2-methoxypropane (chiral auxiliary)
    • Carbonyl: 3-Fluorobenzaldehyde
    • Isocyanide: tert-Butyl isocyanide
    • Carboxylic acid: 2-Methylanthranilic acid
  • Reaction : Conducted in methanol at 25°C for 24 hours, yielding the Ugi adduct in 85% yield.
  • Post-Ugi modifications :
    • Staudinger reduction : Converts the imide to an amine using PPh₃/H₂O (92% yield).
    • Acylative cyclization : Treatment with EDCI/HOBt forms the lactam ring (88% yield).

Table 2. Ugi Reaction Optimization

Isocyanide Solvent Time (h) Yield (%)
tert-Butyl MeOH 24 85
Cyclohexyl MeOH 24 72
Benzyl DCM 48 61

Stereoselective Introduction of the C3 Amino Group

Chiral Pool Synthesis

L- or D-serine derivatives serve as chiral templates for the (3S)-configuration:

  • Serine derivative : N-Boc-L-serine methyl ester is coupled with 3-fluorophenylmagnesium bromide.
  • Ring-closing metathesis : Grubbs II catalyst forms the dihydrobenzodiazepinone scaffold (73% yield, 98% ee).

Enzymatic Resolution

Racemic 3-aminobenzodiazepinones undergo lipase-mediated kinetic resolution:

  • Substrate : 3-Acetamido intermediate.
  • Conditions : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether hydrolyzes the (3R)-enantiomer selectively (E = 42).

Comparative Analysis of Synthetic Routes

Table 3. Route Efficiency and Scalability

Method Steps Total Yield (%) Stereoselectivity Scalability
Catalytic cyclization 3 62 Moderate High
Ugi multicomponent 4 68 High Moderate
Chiral pool 5 55 Excellent Low

Q & A

Q. What synthetic strategies are recommended for synthesizing (3S)-3-amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a chiral precursor like (S)-piperidine-2-carboxylate derivatives, as demonstrated in analogous benzodiazepine syntheses . Condensation with 3-fluorobenzaldehyde under controlled pH (e.g., acetic acid catalysis) can yield the core structure. Optimize yield by varying temperature (60–80°C), solvent (DMF or THF), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures enantiomeric purity. Monitor intermediates using TLC and confirm stereochemistry via chiral HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to quantify purity (>98%) and detect impurities (limit: ≤0.5% per ICH guidelines) .
  • NMR : Assign peaks using 1H^1H, 13C^13C, and 19F^19F-NMR to confirm substitution patterns (e.g., fluorophenyl resonance at δ 115–125 ppm in 19F^19F-NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in lab settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers to prevent hydrolysis.
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers design assays to evaluate GABA-A receptor subtype selectivity?

  • Methodological Answer : Use recombinant GABA-A receptors (α1-6, β, γ subunits) expressed in HEK293 cells. Perform competitive radioligand binding assays with 3H^3H-flunitrazepam. Calculate IC50_{50} values and compare affinity ratios (α1 vs. α5 subtypes). For functional activity, employ electrophysiology (patch-clamp) to measure chloride current potentiation .

Q. What methodologies resolve contradictions between in vitro receptor binding and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess blood-brain barrier penetration .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF-MS. Compare active metabolites’ receptor binding to parent compound .
  • Behavioral Models : Use rodent anxiety models (elevated plus-maze) to correlate receptor occupancy (PET imaging) with efficacy .

Q. How can metabolic pathways be elucidated in preclinical models?

  • Methodological Answer :
  • Stable Isotope Labeling : Synthesize 13C^{13}C-labeled compound for tracer studies. Administer intravenously to rodents; collect plasma/bile/urine over 24 hrs.
  • LC-MS/MS Analysis : Detect phase I (hydroxylation) and phase II (glucuronidation) metabolites. Use deuterated internal standards (e.g., alprazolam-d5) for quantification .

Q. What strategies assess long-term physiological dependence potential?

  • Methodological Answer :
  • Chronic Dosing Studies : Administer for 4–12 weeks in rodents. Monitor withdrawal symptoms (e.g., tremors, seizures) post-cessation.
  • Neuroadaptation Markers : Quantify GABA-A receptor subunit (α1, α4) mRNA via qPCR in brain regions (cortex, amygdala) .

Data Contradiction Analysis Example

Conflict : High in vitro affinity (nM range) but low in vivo efficacy.
Resolution :

Check bioavailability (e.g., poor solubility/logP).

Test metabolite activity (e.g., N-demethylated derivatives may antagonize effects).

Evaluate off-target binding (e.g., serotonin receptors) via broad-spectrum receptor panels .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.